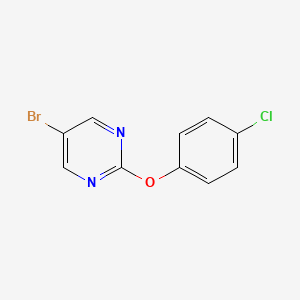

5-Bromo-2-(4-chlorophenoxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(4-chlorophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUBZNPFNHJZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405591 | |

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887430-82-2 | |

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details the primary synthetic pathway, experimental protocols for the synthesis of its key precursor, and an adaptable protocol for the final product, supported by quantitative data where available.

Introduction

This compound is a disubstituted pyrimidine featuring a brominated core and a chlorophenoxy moiety. This structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules, potentially for the development of novel therapeutic agents. The pyrimidine scaffold is a common feature in many biologically active compounds. This guide outlines the most direct and commonly employed synthetic route to this compound, starting from commercially available precursors.

Core Synthesis Pathway

The most direct and established pathway for the synthesis of this compound involves a two-step process:

-

Chlorination of 5-bromo-2-hydroxypyrimidine: This initial step converts the hydroxyl group of 5-bromo-2-hydroxypyrimidine into a more reactive chloro group, yielding the key intermediate, 5-bromo-2-chloropyrimidine.

-

Nucleophilic Aromatic Substitution (SNAr): The subsequent reaction of 5-bromo-2-chloropyrimidine with 4-chlorophenol, in the presence of a base, results in the displacement of the chlorine atom to form the desired this compound.

This synthetic approach is efficient and relies on well-understood reaction mechanisms, making it suitable for laboratory-scale synthesis and potential scale-up.

Experimental Protocols

Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

Two effective methods for the synthesis of 5-bromo-2-chloropyrimidine are presented below.

Method 1: Using Phosphorus Oxychloride

This traditional and robust method employs phosphorus oxychloride as the chlorinating agent.

-

Reaction Scheme:

-

Experimental Procedure:

-

Under a nitrogen atmosphere, add 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene to a reaction flask.

-

At 35°C, add 40.5 g of triethylamine.

-

Heat the reaction mixture to 80-85°C and stir for 6 hours. Monitor the reaction progress using HPLC until the starting material is consumed (less than 2%).

-

Cool the reaction mixture and concentrate under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.

-

Carefully pour the reaction mixture into water at 10°C.

-

Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

-

The product, 5-bromo-2-chloropyrimidine, can then be isolated and purified.

-

Method 2: Using Hydrochloric Acid and a Phase-Transfer Catalyst

This alternative method avoids the use of the highly toxic and corrosive phosphorus oxychloride.

-

Reaction Scheme:

-

Experimental Procedure:

-

In a dry 500 mL three-necked flask, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of DMF.

-

Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.

-

Heat the flask in an oil bath at 40°C and stir for 12 hours.

-

Cool the reaction mixture to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic phases, wash once with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to dryness to obtain 5-bromo-2-chloropyrimidine.[1]

-

Synthesis of this compound

The final step in the synthesis is a nucleophilic aromatic substitution reaction. The following protocol is adapted from a closely related synthesis of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine and is expected to provide the desired product.

-

Reaction Scheme:

-

Experimental Procedure:

-

Combine 5-bromo-2-chloropyrimidine (1.0 eq), 4-chlorophenol (1.0-1.2 eq), and anhydrous potassium carbonate (1.5-2.0 eq) in a round-bottom flask.

-

Add a suitable solvent such as methyl ethyl ketone or dimethylformamide.

-

Heat the reaction mixture to reflux with stirring. The reaction time may vary, but a duration of 6-12 hours is a reasonable starting point. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Treat the residue with water, and collect the precipitated solid by filtration.

-

To remove any unreacted 4-chlorophenol, the solid can be washed with a dilute aqueous solution of sodium hydroxide (e.g., 5%).

-

Wash the solid with water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Data Presentation

Table 1: Quantitative Data for the Synthesis of 5-Bromo-2-chloropyrimidine (Method 2)

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-hydroxypyrimidine | [1] |

| Yield | 91% | [1] |

| Purity | 99.76% | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 887430-82-2 |

| Molecular Formula | C10H6BrClN2O |

| Molecular Weight | 285.53 g/mol |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Synthesis of 5-Bromo-2-chloropyrimidine (Method 2)

Caption: Experimental workflow for the synthesis of 5-Bromo-2-chloropyrimidine.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The presented protocols for the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, are well-established and high-yielding. While a specific protocol for the final nucleophilic aromatic substitution is adapted from a closely related compound, it provides a strong and reliable starting point for researchers. It is recommended that appropriate analytical techniques be employed to verify the identity and purity of the final product. The information contained herein is intended to empower researchers and scientists in their pursuit of novel chemical entities for drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(4-chlorophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore, forming the core structure of numerous biologically active compounds, including approved drugs. The presence of a bromine atom at the 5-position and a 4-chlorophenoxy group at the 2-position provides a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆BrClN₂O |

| Molecular Weight | 285.52 g/mol [1] |

| Boiling Point | 398.6 °C at 760 mmHg[1] |

| Density | 1.635 g/cm³[1] |

| Flash Point | 194.9 °C[1] |

| Refractive Index | 1.621[1] |

| XLogP3 | 3.68480[1] |

| Polar Surface Area (PSA) | 35 Ų[1] |

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a common and versatile method for the preparation of substituted pyrimidines. The logical workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

5-Bromo-2-chloropyrimidine

-

4-Chlorophenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-chlorophenol (1.1 equivalents) in anhydrous DMF, add a suitable base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to an hour to form the corresponding phenoxide.

-

Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

-

The reaction mixture may be heated to a temperature between 60-80 °C to facilitate the reaction, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in the public domain, the pyrimidine scaffold is a well-known pharmacophore with a broad range of biological activities. Derivatives of bromo-pyrimidine have shown potential as anticancer, antimicrobial, and kinase inhibitory agents.

Anticancer and Kinase Inhibitory Potential

Many pyrimidine derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival. The structural similarity of the pyrimidine ring to the purine core of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Antimicrobial Potential

The pyrimidine nucleus is also a key structural feature in many antimicrobial agents. These compounds can interfere with essential microbial metabolic pathways, such as folic acid synthesis or nucleic acid replication.

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be employed. The following workflow outlines a general approach for screening its potential anticancer and antimicrobial activities.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, K562, U937)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

This compound (dissolved in DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a summary of its known physicochemical properties and a plausible synthetic route. While specific biological data for this compound is limited, the broader class of bromo-pyrimidine derivatives has demonstrated significant potential in anticancer and antimicrobial applications, often through the inhibition of key signaling pathways. The outlined experimental workflows provide a starting point for the comprehensive biological evaluation of this compound, which could lead to the discovery of new and effective drugs for a range of diseases. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide: 5-Bromo-2-(4-chlorophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative recognized for its role as a key intermediate in organic synthesis. Its bifunctional nature, featuring both a brominated pyrimidine core and a chlorophenoxy moiety, makes it a valuable building block in the construction of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the halogen atoms and the phenoxy group allows for selective functionalization, providing a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its applications as a precursor in pharmaceutical research.

Chemical Identity and Properties

CAS Number: 887430-82-2

Chemical Structure:

Image Credit: Generated by MolView

This molecule consists of a pyrimidine ring brominated at the 5-position. A 4-chlorophenoxy group is attached to the 2-position of the pyrimidine ring via an ether linkage.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrClN₂O | [1] |

| Molecular Weight | 285.52 g/mol | [1] |

| Exact Mass | 283.9350 g/mol | [1] |

| Boiling Point | 398.6 °C at 760 mmHg | [1] |

| Density | 1.635 g/cm³ | [1] |

| Flash Point | 194.9 °C | [1] |

| Refractive Index | 1.621 | [1] |

| XLogP3 | 3.7 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically uses the more reactive precursor, 5-bromo-2-chloropyrimidine, and couples it with 4-chlorophenol in the presence of a base. The chlorine atom at the C2 position of the pyrimidine ring is a good leaving group, readily displaced by the phenoxide nucleophile.

General Synthesis Workflow

The logical workflow for the synthesis is outlined below. It begins with commercially available starting materials and proceeds through a one-step nucleophilic substitution to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chlorophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 20-30 minutes to form the potassium 4-chlorophenoxide salt.

-

Add 5-bromo-2-chloropyrimidine (1.0 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of more complex molecules. The pyrimidine scaffold is a common feature in a wide array of biologically active compounds, including kinase inhibitors and receptor antagonists.

The distinct reactivity of the C-Br bond versus the C-O and C-Cl bonds on the aromatic rings makes this compound a versatile platform for further modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl, alkyl, or amine substituents, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Logical Pathway for Drug Intermediate Utilization

The diagram below illustrates the logical progression from a simple precursor to the target intermediate, and its subsequent use in creating diverse molecular scaffolds for drug development.

Caption: Role of the title compound as a key intermediate in synthesis.

Safety and Handling

Researchers should handle this compound in a well-ventilated area or a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For storage, the compound should be kept in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a synthetically important intermediate with well-defined physicochemical properties. Its preparation via nucleophilic aromatic substitution is a robust and scalable process. The true value of this compound lies in its utility as a versatile building block for medicinal chemists, enabling the synthesis of diverse and complex molecules for drug discovery pipelines. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

References

Biological activity of 5-Bromo-2-(4-chlorophenoxy)pyrimidine derivatives

An In-depth Technical Guide on the Biological Activity of 5-Bromo-2-(4-chlorophenoxy)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to the purine base of ATP, allowing it to interact with a wide array of biological targets.[1][2][3] The this compound framework, in particular, has emerged as a versatile and privileged structure for the development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][4][5] The strategic placement of the bromine atom at the C5 position and the 4-chlorophenoxy group at the C2 position provides a unique combination of electronic properties and substitution vectors, enabling fine-tuning of biological activity and pharmacokinetic properties.

The differential reactivity of the C2 and C5 positions is key to the synthetic utility of its precursors. The C2 position, activated by the ring's nitrogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of phenoxy moieties.[1] The C5-bromo position is then available for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][4]

Synthetic Strategy Overview

The general synthesis of this compound derivatives typically starts from a di-substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. The greater reactivity of the C2-chloro position allows for a regioselective nucleophilic aromatic substitution with 4-chlorophenol. Subsequent modifications can be made at the remaining reactive sites to generate a library of derivatives.

Caption: General synthetic workflow for this compound derivatives.

Biological Activity

Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The primary anticancer mechanism for this class of compounds is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[3][4] Dysregulation of these pathways is a common feature of cancer.[4]

Kinase Inhibition: Many 2,5-disubstituted pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[2] They have shown potent activity against several key kinases implicated in cancer, including:

-

Bcr-Abl Kinase: A key target in chronic myeloid leukemia (CML). Several 5-bromo-pyrimidine derivatives have emerged as potent Bcr-Abl inhibitors.[6][7]

-

Epidermal Growth Factor Receptor (EGFR): Often dysregulated in various cancers, making it a critical target for kinase inhibitors.[4]

-

Aurora Kinases: These play a vital role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2]

Caption: Inhibition of EGFR and Bcr-Abl signaling pathways by a representative inhibitor.

Cytotoxicity Data: The in vitro cytotoxic activity of these derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay.[5][6] The results, typically reported as IC50 (the concentration required to inhibit 50% of cell growth), demonstrate the potent anticancer effects of these compounds.

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-pyrimidine derivatives (5c, 5e) | K562 (CML) | Potent Activity | [6] |

| 5-bromo-pyrimidine derivatives (6d, 6g, 6h) | Hela (Cervical) | Significant Activity | [5] |

| 5-bromo-pyrimidine derivatives (5c, 5e) | A549 (Lung) | Significant Activity | [5] |

| 5-bromo-pyrimidine derivatives (6d, 6g) | MCF-7 (Breast) | Significant Activity | [5] |

| Bromo-pyrimidine analogues (6g, 7d, 9c) | HCT116 (Colon) | Potent Activity | [7] |

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their antimicrobial properties. They have shown promising activity against a range of pathogenic bacteria and fungi.[5][8]

Antibacterial and Antifungal Data: The antimicrobial efficacy is determined by the minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Series | Microorganism | Activity Level | Reference |

| 5-bromo-pyrimidine derivatives (5a, 5c, 5e) | Staphylococcus aureus (Gram +) | Significant | [5] |

| 5-bromo-pyrimidine derivatives (6b, 6d) | Escherichia coli (Gram -) | Significant | [5] |

| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl) derivative (7b) | Candida albicans (Fungus) | Significant | [8] |

| 5-bromo-pyrimidine derivatives (6d, 6h) | Aspergillus niger (Fungus) | Significant | [5] |

| Halogenated pyrimidines | E. coli O157:H7 (Biofilm) | Inhibitory Effect | [9] |

Experimental Protocols

Standardized methodologies are crucial for evaluating and comparing the biological activity of newly synthesized compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[11]

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[11]

Caption: Workflow for the MTT cytotoxicity assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. It is commonly used to screen for kinase inhibitors.[6][7]

Methodology:

-

Kinase Reaction: The kinase, substrate, ATP, and test compound (inhibitor) are combined in a multi-well plate and incubated to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

-

Kinase Detection Reagent: The Kinase Detection Reagent is added to convert the newly formed ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Signal Measurement: The plate is read on a luminometer. A low signal indicates high kinase inhibition by the test compound. The IC50 value is determined from the dose-response curve.[2]

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Broth Dilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Methodology:

-

Serial Dilution: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium in test tubes or a 96-well plate.

-

Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The samples are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube or well.

Caption: Workflow for the broth dilution method to determine MIC.

Conclusion

This compound derivatives represent a highly promising and versatile chemical scaffold in modern drug discovery. Their straightforward and adaptable synthesis allows for the creation of diverse molecular libraries. The potent biological activities demonstrated by these compounds, particularly as inhibitors of key protein kinases in cancer and as effective antimicrobial agents, underscore their therapeutic potential. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and advanced biological screening, holds significant promise for the development of next-generation targeted therapies for oncology and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. benchchem.com [benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Substituted Pyrimidines in Cancer

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a cornerstone in the armamentarium of anticancer therapeutics. Their structural versatility allows for the targeting of a multitude of cellular processes critical for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of action of various classes of substituted pyrimidines, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action

The anticancer activity of substituted pyrimidines can be broadly categorized into three primary mechanisms: antimetabolite activity, kinase inhibition, and disruption of other essential cellular processes.

Antimetabolites: Disrupting the Building Blocks of Life

Pyrimidine antimetabolites, primarily nucleoside analogs, mimic endogenous pyrimidines and thereby interfere with the synthesis of DNA and RNA.[1][2][3] This interference leads to the inhibition of DNA replication and repair, ultimately inducing cell death in rapidly dividing cancer cells.[2][4][5]

A key target of this class of drugs is Thymidylate Synthase (TS) , a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6] Inhibition of TS leads to a depletion of dTMP, causing an imbalance in the nucleotide pool and subsequent disruption of DNA replication.[6][7]

5-Fluorouracil (5-FU) is a classic example of a pyrimidine antimetabolite.[3] Upon intracellular conversion to its active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with TS and the reduced folate cofactor, leading to the inhibition of thymidylate synthesis.[5][8] Other notable pyrimidine nucleoside analogs include Gemcitabine and Cytarabine , which are incorporated into DNA, causing chain termination and inducing apoptosis.[2][4]

Kinase Inhibitors: Targeting Aberrant Signaling

A significant number of substituted pyrimidines have been developed as potent and selective inhibitors of protein kinases, which are frequently dysregulated in cancer.[9][10] The pyrimidine scaffold serves as a privileged structure for the design of these inhibitors, often acting as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the target kinase.[6][9][10] This inhibition blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

Key kinase targets for pyrimidine-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrimidine inhibitors like Osimertinib have shown significant efficacy against EGFR-mutant non-small cell lung cancer.[9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling, crucial for angiogenesis, is a key strategy in cancer therapy. Pazopanib is a pyrimidine-based multi-targeted tyrosine kinase inhibitor that targets VEGFR-2.[9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrimidine derivatives have been developed to target CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[11][12]

Other Mechanisms of Action

Beyond antimetabolite and kinase inhibition, substituted pyrimidines exhibit other anticancer mechanisms:

-

Antifolates: Some pyrimidine derivatives function as antifolates, inhibiting dihydrofolate reductase (DHFR).[13][14] DHFR is vital for regenerating tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate.[15][16]

-

Induction of Apoptosis and Cell Cycle Arrest: Many substituted pyrimidines have been shown to induce programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[11][12][17][18]

-

Topoisomerase Inhibition: Certain pyrimidine derivatives have been found to inhibit topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation.[19]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic and inhibitory activities of selected substituted pyrimidines against various cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity (IC50) of Pyrimidine Derivatives in Cancer Cell Lines

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative 1n | HCT-116 (Colon) | 1.98 ± 0.69 | [6] |

| MCF-7 (Breast) | 2.18 ± 0.93 | [6] | |

| HepG2 (Liver) | 4.04 ± 1.06 | [6] | |

| PC-3 (Prostate) | 4.18 ± 1.87 | [6] | |

| Indolyl-Pyrimidine Derivative 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [19] |

| HepG2 (Liver) | 5.02 ± 1.19 | [19] | |

| HCT-116 (Colon) | 6.6 ± 1.40 | [19] | |

| Indazol-Pyrimidine Derivative 4f | MCF-7 (Breast) | 1.629 | [14] |

| Indazol-Pyrimidine Derivative 4i | MCF-7 (Breast) | 1.841 | [14] |

| A549 (Lung) | 2.305 | [14] | |

| Pyrazolo[3,4-d]pyrimidine Derivative 7 | Caco-2 (Colon) | 43.75 | [8] |

| A549 (Lung) | 17.50 | [8] | |

| HT1080 (Fibrosarcoma) | 73.08 | [8] | |

| HeLa (Cervical) | 68.75 | [8] |

Table 2: Kinase Inhibitory Activity (IC50) of Pyrimidine-Based Inhibitors

| Compound/Drug | Target Kinase | Biochemical IC50 | Cellular IC50 | Reference |

| Osimertinib | EGFR (WT) | ~15 nM | - | [9] |

| EGFR (L858R) | ~1 nM | - | [9] | |

| EGFR (T790M) | ~1 nM | - | [9] | |

| PC-9 (EGFR del19) | - | ~10 nM | [9] | |

| H1975 (L858R/T790M) | - | ~15 nM | [9] | |

| Erlotinib | EGFR (WT) | ~2 nM | - | [9] |

| EGFR (L858R) | ~2 nM | - | [9] | |

| EGFR (T790M) | ~200 nM | - | [9] | |

| PC-9 (EGFR del19) | - | ~5 nM | [9] | |

| H1975 (L858R/T790M) | - | >5000 nM | [9] | |

| Pazopanib | VEGFR-2 | ~30 nM | - | [9] |

| Sorafenib | VEGFR-2 | ~90 nM | - | [9] |

| Indolyl-Pyrimidine Derivative 4g | EGFR | 0.25 µM | - | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer activity of substituted pyrimidines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted pyrimidine compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compound in the cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[17]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Substituted pyrimidine compound (in DMSO)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrimidine compound in DMSO. Further, dilute the compounds in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration to determine the IC50 value.

Western Blotting

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in a signaling pathway.

Materials:

-

Cancer cells treated with the pyrimidine compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with lysis buffer on ice. Centrifuge to collect the protein-containing supernatant.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[21]

-

Data Analysis: Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted pyrimidines and a general experimental workflow for their evaluation.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

Caption: VEGFR2 signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

Caption: CDK-mediated G1/S transition of the cell cycle and its inhibition by pyrimidine derivatives.

Caption: A general experimental workflow for the discovery and evaluation of anticancer pyrimidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. broadpharm.com [broadpharm.com]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. proteopedia.org [proteopedia.org]

- 19. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

5-Bromo-2-(4-chlorophenoxy)pyrimidine: A Core Building Block for Kinase Inhibitors in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-chlorophenoxy)pyrimidine stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry, particularly in the rational design and synthesis of targeted kinase inhibitors. Its unique structural arrangement, featuring a pyrimidine core functionalized with a reactive bromine atom and a synthetically versatile chlorophenoxy group, offers a strategic platform for the development of novel therapeutic agents. The pyrimidine scaffold itself is a well-established pharmacophore, known for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the hinge region of various protein kinases. The strategic placement of the bromo and chlorophenoxy substituents on this core provides medicinal chemists with precise control over subsequent chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the generation of potent kinase inhibitors targeting critical signaling pathways in oncology and other disease areas.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, reaction setup, and role as a scaffold in drug design.

| Property | Value | Reference |

| CAS Number | 887430-82-2 | |

| Molecular Formula | C₁₀H₆BrClN₂O | |

| Molecular Weight | 285.52 g/mol | |

| Boiling Point | 398.6 °C at 760 mmHg | |

| Flash Point | 194.9 °C | |

| Density | 1.635 g/cm³ | |

| Refractive Index | 1.621 |

Synthesis of the Core Building Block

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This foundational synthesis is critical for accessing the core scaffold.

General Synthesis Workflow

The synthesis commences with a commercially available dihalogenated pyrimidine, which is then reacted with a substituted phenol to introduce the desired aryloxy moiety.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of the title compound via a nucleophilic aromatic substitution reaction.

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-Bromo-2-chloropyrimidine in DMF, add 4-chlorophenol and potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in the Synthesis of Kinase Inhibitors

The strategic positioning of the bromine atom at C5 makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This versatility is paramount in the construction of libraries of potential kinase inhibitors.

Key Synthetic Transformations

Two of the most powerful reactions employed for the derivatization of the core scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Key cross-coupling reactions for derivatization.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol outlines the palladium-catalyzed cross-coupling of an arylboronic acid with the core building block.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5-aryl-2-(4-chlorophenoxy)pyrimidine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation at the C5 position of the core scaffold.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, followed by this compound and the amine.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, quench the reaction and extract the product.

-

Purify the crude product by column chromatography to obtain the final 5-amino-2-(4-chlorophenoxy)pyrimidine derivative.

Applications in Targeting Key Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of several critical protein kinases involved in cancer progression, including Unc-51 Like Kinase 1 (ULK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

ULK1 Inhibition and Autophagy

ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress. Inhibition of ULK1 is therefore a promising strategy in cancer therapy. Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as potent ULK1 inhibitors that can block autophagy and induce apoptosis in cancer cells.

Caption: Simplified ULK1 signaling pathway in autophagy.

VEGFR-2 Inhibition and Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis. Pyrimidine-based compounds are a well-established class of VEGFR-2 inhibitors.

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Quantitative Data on Biological Activity

While specific IC₅₀ values for derivatives of this compound are not extensively reported in the public domain, data from the closely related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine series provide valuable insights into the potential potency of this compound class as ULK1 inhibitors.

| Compound ID (Analogue) | Modification on Phenoxy Ring | Modification on Phenylamine | ULK1 IC₅₀ (nM) | Cell Proliferation IC₅₀ (A549 cells, µM) | Reference |

| 3s | 2-fluoro-4-nitrophenoxy | 3,4,5-trimethoxyphenyl | Data not explicitly provided, but identified as most active | Data not explicitly provided, but showed strong inhibition |

Note: The table presents data for analogues to illustrate the potential of the scaffold. Further research is needed to determine the specific activity of derivatives of this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the differential reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated potential of analogous structures to potently inhibit key protein kinases such as ULK1 and VEGFR-2 underscores the importance of this scaffold in the development of novel therapeutics for cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the rich chemical space around this privileged pyrimidine core and to design the next generation of targeted therapies.

The Dawn of Halogenated Pyrimidines: A Technical Chronicle of Their Discovery and Scientific Evolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of halogenated pyrimidines, a class of molecules that has profoundly impacted the fields of chemotherapy and antiviral therapy. From the rational design of the first fluorinated analogue to the elucidation of their complex mechanisms of action, this document provides a detailed account for the scientific community.

The Genesis of a New Therapeutic Principle: 5-Fluorouracil

The story of halogenated pyrimidines begins in the 1950s, a period of burgeoning understanding of nucleic acid metabolism in cancer cells. It was observed that malignant tissues utilized the pyrimidine base uracil more avidly than normal tissues, presenting a potential therapeutic target. This observation led to the rational design and synthesis of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger and his colleagues, Robert Duschinsky and Edward Pleven.[1][2][3] The introduction of a fluorine atom at the C-5 position of uracil was a deliberate choice, leveraging the small van der Waals radius of fluorine to mimic hydrogen while inducing a powerful electronic effect.[4]

Initial Synthesis of 5-Fluorouracil

The inaugural synthesis of 5-fluorouracil was a landmark achievement in medicinal chemistry. While the full detailed protocol from the original 1957 publication in the Journal of the American Chemical Society by Duschinsky, Pleven, and Heidelberger is a cornerstone of this history, a representative synthesis is outlined below.[5][6]

Experimental Protocol: Synthesis of 5-Fluorouracil (Adapted from early methods)

-

Step 1: Preparation of S-ethyl-pseudothiourea hydroiodide. Thiourea is reacted with ethyl iodide in ethanol to yield S-ethyl-pseudothiourea hydroiodide.

-

Step 2: Condensation with ethyl fluoroacetate. The S-ethyl-pseudothiourea hydroiodide is then condensed with ethyl fluoroacetate in the presence of a base, such as sodium ethoxide in ethanol.

-

Step 3: Cyclization to 2-ethylthio-5-fluorouracil. The resulting intermediate undergoes cyclization upon heating to form 2-ethylthio-5-fluorouracil.

-

Step 4: Hydrolysis to 5-fluorouracil. The final step involves the acidic hydrolysis of the 2-ethylthio group to yield 5-fluorouracil. The product is then purified by recrystallization.

Note: This is a generalized representation. For the specific, detailed protocol, consulting the original 1957 publication is recommended.

Mechanism of Action of 5-Fluorouracil

5-FU exerts its cytotoxic effects through multiple mechanisms, primarily by disrupting DNA and RNA synthesis.[7][8][9] Upon entering the cell, 5-FU is anabolized to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[10]

-

Inhibition of Thymidylate Synthase: FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[11][12][13] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to a "thymineless death" in rapidly dividing cancer cells.[7]

-

Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability. FUTP is incorporated into RNA, disrupting RNA processing and function.[8]

Quantitative Analysis of Thymidylate Synthase Inhibition

| Compound | Target | K_i_ Value | Cell Line | Reference |

| FdUMP | Thymidylate Synthase | 0.82 nM - 8.22 µM | Colon Cancer Cell Lines | [14] |

K_i_ values can vary depending on the experimental conditions and the specific cell line used.

Signaling Pathway of 5-Fluorouracil Action

Expanding the Arsenal: The Advent of Antiviral Halogenated Pyrimidines

The success of 5-FU in oncology spurred further research into other halogenated pyrimidines, leading to the discovery of their potent antiviral activities.

Idoxuridine (5-Iodo-2'-deoxyuridine)

In 1959, William H. Prusoff synthesized 5-iodo-2'-deoxyuridine (Idoxuridine or IDU) with the initial goal of developing another anticancer agent.[15][16][17] However, its true potential was realized when it was discovered to be a potent inhibitor of herpes simplex virus (HSV) replication.[18] This marked the dawn of antiviral chemotherapy.

Experimental Protocol: Synthesis of 5-Iodo-2'-deoxyuridine (Adapted from Prusoff, 1959)

The synthesis of idoxuridine, as described by Prusoff in his 1959 paper in Biochimica et Biophysica Acta, involves the direct iodination of 2'-deoxyuridine.[15]

-

Step 1: Dissolution of 2'-deoxyuridine. 2'-deoxyuridine is dissolved in a suitable solvent, such as dilute nitric acid.

-

Step 2: Iodination. An aqueous solution of iodine and potassium iodide is added to the solution of 2'-deoxyuridine.

-

Step 3: Reaction. The reaction mixture is stirred at room temperature for a specified period, allowing for the electrophilic substitution of iodine at the C-5 position of the uracil ring.

-

Step 4: Isolation and Purification. The product, 5-iodo-2'-deoxyuridine, precipitates from the solution and is collected by filtration, washed, and recrystallized to achieve high purity.

Note: For precise molar ratios, reaction times, and purification details, the original publication should be consulted.

Trifluridine (5-Trifluoromethyl-2'-deoxyuridine)

Following the discovery of idoxuridine, Herbert E. Kaufman and Charles Heidelberger reported in 1964 that 5-trifluoromethyl-2'-deoxyuridine (Trifluridine or F3TDR) exhibited potent therapeutic antiviral activity against HSV keratitis, including strains resistant to idoxuridine.[19][20]

Antiviral Activity of Idoxuridine and Trifluridine against HSV-1

| Drug | IC_50_ | Virus Strain | Cell Line | Reference |

| Idoxuridine | ~75% healing rate in 14 days (clinical) | HSV-1 | Human (clinical trial) | [21] |

| Trifluridine | ~96% healing rate in 14 days (clinical) | HSV-1 | Human (clinical trial) | [21] |

| Trifluridine | 97% healing of epithelial lesions in 2 weeks (clinical) | HSV | Human (clinical trial) | [22] |

IC_50_ values from early clinical trials are often reported as healing rates rather than molar concentrations.

Antiviral Mechanism of Action

Idoxuridine and trifluridine are nucleoside analogues that, after intracellular phosphorylation to their triphosphate forms, are incorporated into viral DNA in place of thymidine.[23][24][25] This incorporation leads to a non-functional viral DNA, thereby inhibiting viral replication.[26][27][28] The trifluoromethyl group of trifluridine also inhibits thymidylate synthetase.[24]

Experimental Workflow for Antiviral Activity Assessment

References

- 1. Fluorinated pyrimidines, a new class of tumour-inhibitory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. deepdyve.com [deepdyve.com]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Synthesis and biological activities of iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the mechanism of action of 5-iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Iododeoxyuridine, Iodo-DNA and Biological Activity - William Prusoff [grantome.com]

- 18. Idoxuridine - Wikipedia [en.wikipedia.org]

- 19. THERAPEUTIC ANTIVIRAL ACTION OF 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE IN HERPES SIMPLEX KERATITIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trifluorothymidine and idoxuridine therapy of ocular herpes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Update on antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 24. m.youtube.com [m.youtube.com]

- 25. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Trifluridine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a bromine atom and a 4-chlorophenoxy group, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex bioactive molecules. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability of subsequent research and development efforts.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on established principles of NMR, IR, and MS, and by comparison with known data for related pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | s | 2H | Pyrimidine-H |

| ~7.4 | d | 2H | Ar-H (ortho to O) |

| ~7.2 | d | 2H | Ar-H (meta to O) |

Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (Pyrimidine) |

| ~160 | C-O (Pyrimidine) |

| ~158 | C-Br (Pyrimidine) |

| ~155 | C-O (Aromatic) |

| ~130 | C-Cl (Aromatic) |

| ~129 | CH (Aromatic) |

| ~122 | CH (Aromatic) |

| ~110 | C (Pyrimidine) |

Solvent: CDCl₃ or DMSO-d₆ Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm)

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic/Pyrimidine) |

| ~1600-1550 | Strong | C=N and C=C stretch (Pyrimidine ring) |

| ~1500-1450 | Strong | C=C stretch (Aromatic ring) |

| ~1250-1200 | Strong | C-O-C stretch (Aryl ether) |

| ~1100-1000 | Medium | C-Cl stretch |

| ~700-600 | Medium | C-Br stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+• | Molecular ion |

| [M+2]+• | Isotope peak for Br/Cl |

| [M+4]+• | Isotope peak for Br and Cl |

| Fragments | Loss of Br, Cl, 4-chlorophenoxy group, etc. |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 200 ppm and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., EI or ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

A Technical Guide to the Solubility and Stability of 5-Bromo-2-(4-chlorophenoxy)pyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-(4-chlorophenoxy)pyrimidine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for its advancement in any research and development pipeline. Poor solubility can impede in vitro assay reliability and negatively impact in vivo bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[1][2] This technical guide outlines a comprehensive framework of standard experimental protocols for systematically evaluating the solubility and stability profile of this compound. It includes methodologies for determining both kinetic and thermodynamic solubility and details a forced degradation study protocol to assess its intrinsic stability under various stress conditions, in line with regulatory expectations for pharmaceutical development.[3][4]

Solubility Assessment

Solubility is a critical determinant of a compound's behavior in both biological and formulation contexts.[2] The assessment typically involves two key measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock (typically DMSO) is added to an aqueous buffer and briefly incubated.[5] It is a high-throughput method used in early discovery to flag potential solubility issues.[6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where excess solid material is equilibrated with an aqueous buffer over an extended period (e.g., 24 hours) until the concentration in the solution phase is constant.[1][7] This measurement is crucial for pre-formulation and later-stage development.[6]

Data Presentation: Solubility

The following tables provide a structured format for presenting the solubility data for this compound.

Table 1: Kinetic Solubility of this compound

| Parameter | Value | Method |

|---|---|---|

| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Nephelometry or Direct UV |

| Incubation Time | 2 hours | TBD |

| Temperature | 25°C | TBD |

| Kinetic Solubility (µg/mL) | TBD | TBD |

| Kinetic Solubility (µM) | TBD | TBD |

Table 2: Thermodynamic Solubility of this compound

| Parameter | Value | Method |

|---|---|---|

| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Shake-Flask with HPLC-UV |

| Incubation Time | 24 hours | TBD |

| Temperature | 25°C | TBD |

| Thermodynamic Solubility (µg/mL) | TBD | TBD |

| Thermodynamic Solubility (µM) | TBD | TBD |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "shake-flask" method, a gold standard for determining thermodynamic solubility.[8]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C) using a shaker or rotator for a defined period, typically 24 hours, to ensure equilibrium is reached.[6]

-

-

Sample Processing:

-

Quantification:

-

Prepare a series of calibration standards of the test compound in a suitable solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[1][7]

-

Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization: Solubility Testing Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Assessment (Forced Degradation)

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][9] These studies are a core component of developing stability-indicating analytical methods, which are required to accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[9][10] The typical goal is to achieve 5-20% degradation of the API.[11][12]

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Table 3: Forced Degradation Study of this compound

| Stress Condition | Reagent/Details | Duration | Temperature | % Assay of Parent | % Degradation | No. of Degradants |

|---|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C | TBD | TBD | TBD |

| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C | TBD | TBD | TBD |

| Oxidation | 3% H₂O₂ | 7 days | RT | TBD | TBD | TBD |

| Thermal | Solid State | 7 days | 80°C | TBD | TBD | TBD |

| Photolytic | Solid State, ICH Q1B Option 2 | >1.2 million lux hours & >200 W h/m² | RT | TBD | TBD | TBD |

Experimental Protocols: Forced Degradation Studies

The following protocols outline standard conditions for stress testing. A validated stability-indicating HPLC method is required for the analysis of all stressed samples.[13][14]

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.[11]

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.[11]

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at time points and dilute with mobile phase for HPLC analysis.[12]

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven at 80°C.[11]

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.[11]

-

A control sample should be kept in the dark under the same conditions.

-

Following exposure, dissolve both the exposed and control samples for HPLC analysis.

-

Visualization: Forced Degradation Study Workflow

References

- 1. evotec.com [evotec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. enamine.net [enamine.net]

- 9. ijrpp.com [ijrpp.com]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. pharmadekho.com [pharmadekho.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals